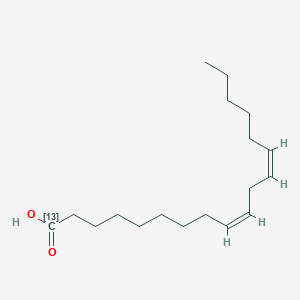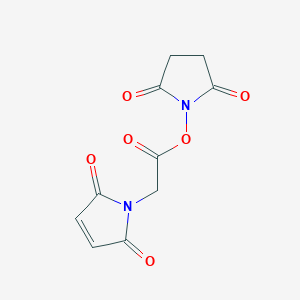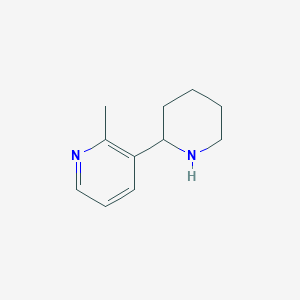
2-Methyl-3-(2-piperidinyl)pyridine
Vue d'ensemble
Description
2-Methyl-3-(2-piperidinyl)pyridine, also known as MPP or MPTP, is a synthetic compound that has been widely used in scientific research. MPP was initially developed as a herbicide, but it was later discovered to have toxic effects on the nervous system. MPP is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans. Despite its toxicity, MPP has been extensively studied as a tool to investigate the pathogenesis of Parkinson's disease.
Mécanisme D'action
2-Methyl-3-(2-piperidinyl)pyridine is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, 2-Methyl-3-(2-piperidinyl)pyridine is oxidized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (2-Methyl-3-(2-piperidinyl)pyridine+), which is highly toxic to the neuron. 2-Methyl-3-(2-piperidinyl)pyridine+ accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The resulting energy depletion and oxidative damage lead to the degeneration of the dopaminergic neuron.
Biochemical and physiological effects:
2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of Parkinson's disease-like symptoms. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is characterized by the loss of dopaminergic neurons, the formation of Lewy bodies, and the depletion of dopamine in the striatum. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity also leads to the activation of microglia and the release of pro-inflammatory cytokines, which contribute to the neuroinflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-(2-piperidinyl)pyridine has several advantages as a tool for investigating the pathogenesis of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, mimicking the selective degeneration of these neurons in Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is dose-dependent and can be modulated by various factors, such as age, gender, and genetic background. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity can also be attenuated by various interventions, such as antioxidants, anti-inflammatory agents, and neuroprotective agents.
However, there are also limitations to the use of 2-Methyl-3-(2-piperidinyl)pyridine in laboratory experiments. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is acute and does not fully replicate the chronic and progressive nature of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is also limited to dopaminergic neurons and does not replicate the non-dopaminergic features of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity is also species-dependent, with some species being more susceptible to 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity than others.
Orientations Futures
There are several future directions for research on 2-Methyl-3-(2-piperidinyl)pyridine and Parkinson's disease. One direction is to investigate the role of non-dopaminergic systems in the pathogenesis of Parkinson's disease, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study the selective vulnerability of dopaminergic neurons. Another direction is to investigate the role of genetic and environmental factors in modulating 2-Methyl-3-(2-piperidinyl)pyridine-induced neurotoxicity, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study gene-environment interactions. Another direction is to investigate the potential of 2-Methyl-3-(2-piperidinyl)pyridine as a therapeutic tool for Parkinson's disease, using 2-Methyl-3-(2-piperidinyl)pyridine as a tool to study the mechanisms underlying neuroprotection. Finally, another direction is to develop new neurotoxins that selectively target non-dopaminergic systems, using 2-Methyl-3-(2-piperidinyl)pyridine as a template for the design of new compounds.
Applications De Recherche Scientifique
2-Methyl-3-(2-piperidinyl)pyridine has been widely used in scientific research to investigate the pathogenesis of Parkinson's disease. 2-Methyl-3-(2-piperidinyl)pyridine selectively targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of Parkinson's disease-like symptoms. 2-Methyl-3-(2-piperidinyl)pyridine has been used to develop animal models of Parkinson's disease, which have been instrumental in understanding the mechanisms underlying the disease. 2-Methyl-3-(2-piperidinyl)pyridine has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in the pathogenesis of Parkinson's disease.
Propriétés
Numéro CAS |
2055-12-1 |
|---|---|
Nom du produit |
2-Methyl-3-(2-piperidinyl)pyridine |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-methyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3 |
Clé InChI |
WHAIHNKQZOMXJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
SMILES canonique |
CC1=C(C=CC=N1)C2CCCCN2 |
Autres numéros CAS |
69567-20-0 |
Synonymes |
1-Methyl-anabasine; 3-(1-Methyl-2-piperidinyl)-pyridine; 1-Methyl-2-(3’-pyridyl)piperidine; 1-Methylanabasine; N’-Methylanabasine; N’-Methylanabasine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

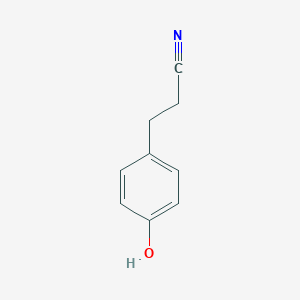
![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)
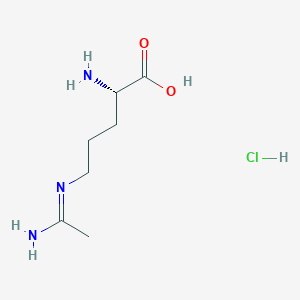

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)
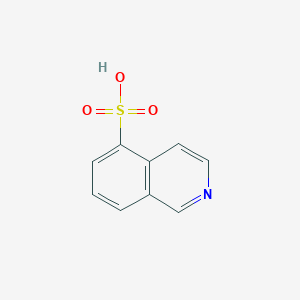

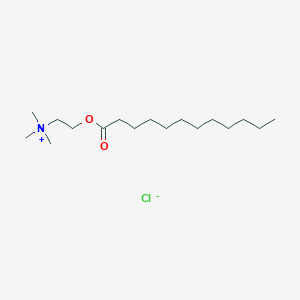
![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)
